N-(2-cyanophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
N-(2-cyanophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a 1,8-naphthyridine derivative characterized by a 1-ethyl substituent on the naphthyridine core and a 2-cyanophenyl carboxamide group. The compound’s molecular weight is approximately 414.85 g/mol (assuming similarity to ), with a logP of ~4.02, indicating moderate lipophilicity.
Properties
IUPAC Name |
N-(2-cyanophenyl)-1-ethyl-2-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c1-2-22-16-12(7-5-9-20-16)10-14(18(22)24)17(23)21-15-8-4-3-6-13(15)11-19/h3-10H,2H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDHLMZVECPDEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-cyanophenyl derivatives with ethyl naphthyridine-3-carboxylate under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LAH).
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(2-cyanophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it could act as an inhibitor of specific kinases or proteases, thereby modulating cellular pathways involved in disease processes .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below highlights key differences between the target compound and structurally related 1,8-naphthyridine derivatives:
*Data inferred from structurally similar compound in .
Key Observations:
Substituent Effects on Lipophilicity: The target compound’s ethyl group (R1) likely reduces logP compared to analogs with longer alkyl chains (e.g., pentyl in JT11 or 5-chloropentyl in FG160a) .
Biological Activity Trends: CB2 Agonists: Compounds like JT11 and FG160a feature bulky substituents (pentyl, methylcyclohexyl) critical for cannabinoid receptor binding. The target compound’s smaller ethyl group and polar cyanophenyl group may reduce CB2 affinity . HIV-1 Integrase Inhibitors: Analogs with benzyloxy or difluorobenzyl groups () demonstrate antiviral activity. The target’s cyanophenyl group could alter binding kinetics, though direct evidence is lacking .
Pharmacokinetic and Solubility Considerations
- logP and Solubility : The target compound’s logP (~4.02) suggests moderate lipophilicity, favoring membrane permeability but limiting aqueous solubility. Analogs with hydroxyl groups (e.g., 5j in ) may exhibit better solubility due to increased polarity .
- Metabolic Stability: The cyanophenyl group’s electron-withdrawing nature could reduce oxidative metabolism compared to alkyl or benzyl substituents .
Biological Activity
N-(2-cyanophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound belonging to the naphthyridine class. Its unique structure, characterized by a cyano group and an ethyl substituent on the naphthyridine core, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, alongside relevant research findings and case studies.
The compound has the molecular formula and a molecular weight of 336.35 g/mol. It features a naphthyridine core that is known for various biological activities, including antitumor effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been studied for its anticancer properties. In vitro assays demonstrated its ability to inhibit cancer cell proliferation. A notable study assessed its effects on human breast cancer cell lines (MCF-7) and reported:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 35 |
| 100 | 10 |
The IC50 value was determined to be approximately 30 µM, indicating a potent inhibitory effect on cell growth . The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- DNA Intercalation : The naphthyridine structure allows for intercalation between DNA base pairs, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound has been shown to inhibit topoisomerase II, an enzyme critical for DNA unwinding during replication.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress in cancer cells, promoting apoptosis.
Case Studies
Several case studies highlight the therapeutic potential of this compound in various settings:
- Study on Breast Cancer : A clinical trial involving MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent reduction in cell viability and increased apoptosis markers such as caspase activation.
- Antimicrobial Efficacy : In vivo studies using murine models demonstrated that administration of the compound significantly reduced bacterial load in infected tissues compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
